molecular formula C22H30N2O4S2 B6549064 4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1040660-39-6

4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No. B6549064
CAS RN: 1040660-39-6
M. Wt: 450.6 g/mol
InChI Key: QVQSLTCJLJHWKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the sulfonamide groups, and the attachment of the tert-butyl group to the benzene ring. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene ring and the tetrahydroquinoline ring would likely contribute to the overall stability of the molecule. The sulfonamide groups could potentially participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions. The benzene ring could potentially undergo electrophilic aromatic substitution reactions . The sulfonamide groups could potentially participate in a variety of reactions, including hydrolysis, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of sulfonamide groups could potentially make the compound more polar and increase its solubility in polar solvents .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. If it shows promise in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

4-tert-butyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-5-15-29(25,26)24-14-6-7-17-16-19(10-13-21(17)24)23-30(27,28)20-11-8-18(9-12-20)22(2,3)4/h8-13,16,23H,5-7,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQSLTCJLJHWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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